molecular formula C10H6BrNO3 B1409652 Methyl 2-bromo-4-cyano-5-formylbenzoate CAS No. 1805407-26-4

Methyl 2-bromo-4-cyano-5-formylbenzoate

Cat. No.: B1409652
CAS No.: 1805407-26-4
M. Wt: 268.06 g/mol
InChI Key: DDBIKBXBHOMFJM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-5-formylbenzoate is a multifunctional aromatic ester characterized by a bromo (-Br), cyano (-CN), formyl (-CHO), and methyl ester (-COOCH₃) substituent on a benzene ring. The methyl variant is presumed to share similar reactivity and applications, including roles in synthesizing bioactive molecules or as a precursor in cross-coupling reactions.

Properties

CAS No.

1805407-26-4

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

methyl 2-bromo-4-cyano-5-formylbenzoate

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)8-2-7(5-13)6(4-12)3-9(8)11/h2-3,5H,1H3

InChI Key

DDBIKBXBHOMFJM-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C(=C1)C=O)C#N)Br

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C=O)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Bromo-4-Cyano-5-Formylbenzoate

The ethyl ester analog differs only in its ester group (-COOCH₂CH₃ instead of -COOCH₃). This minor structural variation impacts physicochemical properties:

Property Methyl Ester Ethyl Ester
Molecular Formula C₁₀H₆BrNO₃ C₁₁H₈BrNO₃
Molecular Weight (g/mol) 284.07 (calculated) 298.10 (reported)
Reactivity Higher electrophilicity Slightly reduced polarity
Applications Pharmaceutical synthesis Pharmaceutical synthesis

The ethyl variant is commercially available for medicinal chemistry research, with suppliers emphasizing its use in drug discovery .

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate

This compound replaces bromo, cyano, and formyl groups with a benzimidazole moiety. Synthesized via condensation of methyl 4-formyl benzoate and 5-methyl-1,2-phenylenediamine in DMF with Na₂S₂O₅ , its applications focus on medicinal chemistry due to benzimidazole’s bioactivity.

Feature Methyl 2-Bromo-4-Cyano-5-Formylbenzoate Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate
Functional Groups -Br, -CN, -CHO, -COOCH₃ Benzimidazole, -COOCH₃
Molecular Weight (g/mol) 284.07 278.30
Key Reactivity Electrophilic substitution, nucleophilic addition Hydrogen bonding, metal coordination

Methyl 2-Amino-4-Bromobenzoate

Replacing the cyano and formyl groups with an amino (-NH₂) group alters reactivity. This compound (CAS 135484-83-2) is used in chemical synthesis, where the amino group enables diazotization or amidation reactions .

Aspect This compound Methyl 2-Amino-4-Bromobenzoate
Substituents -Br, -CN, -CHO, -COOCH₃ -Br, -NH₂, -COOCH₃
Stability Air-sensitive (due to -CHO) Stable under inert conditions
Safety Profile Potential irritant (cyanide/aldehyde) Moderate toxicity

Resin-Derived Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

These compounds exhibit antimicrobial properties but lack the electrophilic substituents (e.g., -Br, -CN) critical for pharmaceutical synthesis .

Preparation Methods

Halogenation of Benzoate Derivatives

Methodology:
The initial step involves bromination of methyl-substituted benzoate compounds, specifically targeting the aromatic ring to introduce the bromine atom at the desired position (position 2). This is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of catalysts or radical initiators.

Research Findings:

  • A patent discloses bromination of methyl 4-cyano-2-hydroxybenzoate using NBS in a suitable solvent like carbon tetrachloride or acetic acid, often with a radical initiator such as azobisisobutyronitrile (AIBN).
  • Reaction conditions are optimized at room temperature or mild heating (~25-50°C) to ensure regioselectivity, favoring ortho bromination relative to existing substituents.

Data Table 1: Bromination Conditions

Reagent Solvent Catalyst Temperature Yield Reference
N-bromosuccinimide Carbon tetrachloride None 25-50°C >90%

Introduction of the Nitrile Group

Methodology:
The nitrile group ($$-CN$$) is introduced via nucleophilic substitution of the brominated intermediate with cyanide sources, such as cuprous cyanide or sodium cyanide, under controlled conditions.

Research Findings:

  • A patent describes the use of cuprous cyanide in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~60°C) to effect nucleophilic substitution, replacing the bromine atom with a nitrile group.
  • The process benefits from nitrogen protection and inert atmospheres to prevent side reactions.

Data Table 2: Nitrile Substitution Conditions

Reagent Solvent Temperature Yield Reference
Cuprous cyanide DMF 60°C ~88%

Methodology:
The introduction of the formyl group ($$-CHO$$) at the 5-position typically involves electrophilic aromatic substitution, often via formylation using formyl reagents such as paraformaldehyde or formyl chlorides under acidic or basic catalysis.

Research Findings:

  • Literature indicates that formylation of the nitrile-bearing aromatic ring can be achieved through Vilsmeier-Haack formylation, employing POCl₃ and DMF, under controlled conditions (0-25°C).
  • Alternatively, direct oxidation of methyl groups or directed ortho-lithiation followed by quenching with DMF has been reported.

Data Table 3: Formylation Conditions

Reagent Catalyst Solvent Temperature Yield Reference
POCl₃ / DMF None DMF 0-25°C Moderate to high

Summary of the Overall Synthetic Route

Step Starting Material Reagents Conditions Product Yield References
1. Bromination Methyl 4-cyano-2-hydroxybenzoate NBS Room temp 2-bromo derivative >90%
2. Nitrile substitution Brominated intermediate Cuprous cyanide 60°C 2-cyano derivative ~88%
3. Formylation Nitrile derivative POCl₃ / DMF 0-25°C 5-formyl derivative Moderate-high

Additional Considerations and Notes

  • Reaction Optimization:
    Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry are critical for regioselectivity and yield optimization.

  • Purification:
    Post-reaction purification typically involves column chromatography or recrystallization to isolate the target compound with high purity.

  • Safety and Handling: Cyanide reagents require strict safety protocols due to toxicity. Brominating agents are also hazardous and should be handled with appropriate precautions.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-bromo-4-cyano-5-formylbenzoate, and what key reaction conditions are required?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzoate precursor. For example:

Bromination : Electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective bromination.

Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation (DoM) followed by quenching with DMF to introduce the formyl group.

Cyanation : Palladium-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction) or nucleophilic substitution with CuCN.
Critical conditions include inert atmosphere (for moisture-sensitive steps), temperature control (e.g., cryogenic conditions for formylation), and purification via column chromatography. Parallels are drawn from triazine-based syntheses involving halogenated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the substituents in this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions through coupling patterns (e.g., deshielded aldehydic proton at ~9.8–10.2 ppm) and carbon chemical shifts (CN at ~110–120 ppm, Br-induced deshielding).
  • FTIR : Confirm functional groups via stretching vibrations (C≡N: ~2200–2250 cm⁻¹; C=O: ~1700–1750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish between isomers.
    Studies on structurally similar bromo- and cyano-substituted benzoates emphasize cross-validation of NMR and FTIR data to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges when introducing multiple electron-withdrawing groups (Br, CN, CHO) on the benzene ring during synthesis?

  • Methodological Answer :
  • Directing Effects : Utilize meta-directing groups (e.g., ester) to guide subsequent substitutions. For example, the methyl ester in the starting material directs bromination to the ortho/para positions.
  • Protection/Deprotection : Temporarily protect the formyl group (e.g., as an acetal) to prevent interference during cyanation.
  • Sequential Reactions : Optimize reaction order (e.g., bromination → formylation → cyanation) to minimize steric clashes. Computational modeling (DFT) can predict substituent effects on reactivity.
    Similar strategies are employed in triazine-based systems with multiple substituents .

Q. What strategies are recommended for resolving contradictions between computational vibrational spectra (DFT) and experimental FTIR/Raman data for this compound?

  • Methodological Answer :
  • Basis Set Optimization : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to improve agreement for polar groups like CN and CHO.
  • Crystal Packing Effects : Account for intermolecular interactions (e.g., hydrogen bonding) by comparing experimental solid-state spectra with gas-phase DFT calculations.
  • Scaling Factors : Apply empirical scaling (0.96–0.98) to calculated frequencies to align with experimental values.
    Studies on halogenated benzoates highlight discrepancies arising from neglecting anharmonicity or solvent effects .

Q. How can SHELXL be optimized for refining the crystal structure of this compound, especially considering potential disorder in substituents?

  • Methodological Answer :
  • Disorder Modeling : Split atomic positions for disordered Br or CN groups using PART instructions. Apply similarity restraints (SIMU/DELU) to thermal parameters.
  • High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Validation Tools : Use checkCIF/PLATON to identify underestimated errors. Refinement protocols for similar small molecules emphasize iterative cycles of least-squares minimization and difference Fourier maps .

Q. What are the critical parameters for successful single-crystal X-ray diffraction analysis of this compound using SHELX programs?

  • Methodological Answer :
  • Data Collection : Ensure completeness (>95%) and redundancy (>4) for accurate intensity measurement.
  • Space Group Determination : Use SHELXT for automated symmetry analysis, especially for polar space groups (e.g., P2₁/c).
  • Absorption Correction : Apply multi-scan methods (e.g., SADABS) for heavy atoms like bromine.
    SHELX workflows for halogenated aromatics prioritize robust initial phasing via direct methods .

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